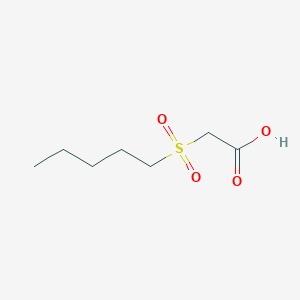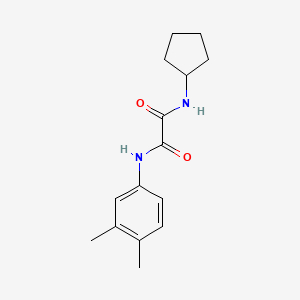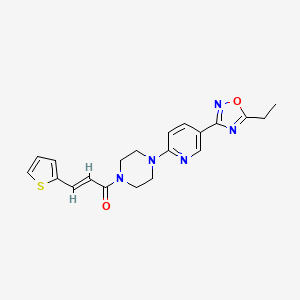
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide” is a chemical compound that belongs to the class of thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Synthesis Analysis
While specific synthesis information for “N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide” was not found, thiazole derivatives have been synthesized for pharmacological studies . The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .
Molecular Structure Analysis
The molecular structure of thiazole derivatives has been studied using various methods such as NMR, IR, and elemental analysis . The structure of these compounds plays a significant role in their biological effects .
Chemical Reactions Analysis
Thiazole derivatives have been synthesized through various chemical reactions . The substituents on the thiazole ring can greatly affect the biological outcomes .
Physical And Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives can be confirmed by their physicochemical properties and spectroanalytical data .
科学的研究の応用
Analgesic and Anti-Inflammatory Effects
Studies have shown that thiazole derivatives exhibit analgesic and anti-inflammatory activities . Our compound may contribute to pain relief and reduce inflammation, making it a potential candidate for drug development in these areas.
Antimicrobial Activity
Thiazoles have demonstrated antibacterial, antifungal, and antiviral properties. Researchers have explored their effectiveness against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans . Investigating the antimicrobial potential of our compound could lead to novel therapeutic agents.
Antitumor and Cytotoxic Activity
Certain thiazole derivatives exhibit antitumor and cytotoxic effects, potentially inhibiting cancer cell growth. Our compound could be a valuable lead in developing targeted therapies against cancer .
作用機序
Target of Action
The primary target of N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Mode of Action
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide acts as an inhibitor of AChE . It binds to the active site of AChE, preventing the enzyme from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, which can enhance the transmission of nerve impulses .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, this compound increases the concentration of acetylcholine in the synaptic cleft, enhancing the transmission of nerve impulses. This can have various downstream effects, depending on the specific neurons involved .
Pharmacokinetics
It has been suggested that the compound has satisfactory drug-like characteristics and adme properties .
Result of Action
The inhibition of AChE by N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This can enhance the transmission of nerve impulses, which can have various effects at the cellular and molecular levels, depending on the specific neurons involved .
将来の方向性
特性
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)sulfonylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4S2/c1-14-3-9-17(10-4-14)28(24,25)12-11-19(23)22-20-21-18(13-27-20)15-5-7-16(26-2)8-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMBBBKBLFIXGCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-methoxyphenyl)thiazol-2-yl)-3-tosylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2741680.png)

![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2741682.png)
![1-{[2,4'-Bipyridine]-5-yl}-3-(thiophen-2-yl)urea](/img/structure/B2741683.png)
![[(2S,3R)-2-Methylpyrrolidin-3-yl] benzoate;hydrochloride](/img/structure/B2741684.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)


![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)
![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)
